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Compound of Interest

3-Bromo-N-(1-
Compound Name: cyanocyclopropyl)-2-

methylbenzamide
CAS No.: 1385405-78-6

Cat. No.: B2688879

Get Quote

Part 1: Physicochemical Identity & Quantitative
Profiling[1]

For a researcher, the "Molecular Weight" is not a single number but a probabilistic distribution

\

due to the halogen (Bromine).[1][3] Accurate dosing and Mass Spectrometry (MS) identification
require a distinction between Average Molecular Weight and Monoisotopic Mass.[1][2][3]

Fundamental Constants
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Property Value Technical Context

Degree of Unsaturation (DoU)

Molecular Formula C12H11BrN20 8
Used for molarity calculations
Average Mol.[1][3] Weight 279.13 g/mol and gravimetric preparation.[1]
[2][3]
The primary peak (M) in High-
Monoisotopic Mass (7°Br) 278.0055 Da Resolution Mass Spec
(HRMS).[1][2]
) ) The secondary peak (M+2) in
Monoisotopic Mass (81Br) 280.0034 Da

HRMS.[1][2]

C (51.64%), H (3.97%), Br
Elemental Composition (28.63%), N (10.04%), O
(5.73%)

Theoretical values for CHN

analysis.[1][2]

The "Bromine Signature" in Mass Spectrometry

Unlike chlorinated or fluorinated compounds, brominated molecules exhibit a distinct 1:1
isotopic ratio between 7°Br (50.69%) and 81Br (49.31%).[1][2]

» Diagnostic Rule: In the mass spectrum of C12H11BrN20, you must observe two peaks of
nearly equal intensity separated by 2.0 mass units (

278 and 280 for

)-[11[2]

o Absence of this pattern indicates de-bromination (a common degradation pathway) or
incorrect synthesis.[1][2]

Part 2: Structural Elucidation & Isomerism[1]

The formula C12H11BrN20 (DoU = 8) implies significant aromaticity.[1][2][3] In a drug discovery
context, this typically manifests in three primary scaffold classes. Distinguishing these requires
orthogonal analysis (NMR + IR).[3]
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Common Drug Discovery Scaffolds

e Brominated N-Aryl Amides:
o Structure: Pyridine-amide-phenyl bromide.[1][2][3]
o NMR Signature: Distinct amide singlet (
8.0—-10.0 ppm) and two distinct aromatic systems.[1][2][3]
e Brominated Ureas:
o Structure: Phenyl-urea-cyclopentadiene (or similar unsaturated ring).[1][2][3]

o NMR Signature: Two broad NH singlets; loss of carbonyl carbon signal in 13C NMR
compared to amides.[1][2][3]

e Functionalized Heterocycles:
o Structure: Indole or Quinoline derivatives with a methoxy/amino side chain.[1][2][3]

o NMR Signature: High-field alkyl protons (methoxy/methyl) if present.[1][3]

Part 3: Analytical Validation Workflow

Trustworthiness in data comes from self-validating protocols.[2][3] The following workflow
ensures the compound in the vial matches the label.

Protocol: HRMS Validation (LC-QTOF/Orbitrap)

Objective: Confirm formula and purity >98%.
o Sample Prep: Dissolve 0.1 mg in 1 mL MeOH:H20 (50:50) + 0.1% Formic Acid.[1][3]

« lonization: ESI Positive Mode (Bromine ionizes poorly in negative mode unless acidic
protons are present).[1][2][3]

 Criteria for Acceptance:
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o Mass Accuracy:

ppm < 5 ppm for
279.0133 (
, 7°Bn).[1][2]
o Isotope Fit (SigmakFit): The M+2 peak (
281.011) must be within 10% intensity of the M peak.[1][2]

o Fragment Check: Look for neutral loss of Br (loss of 79/81 Da) or CO (loss of 28 Da).[1][2]

Protocol: Purity by HPLC-UV

Objective: Detect de-brominated impurities (C12H12N20).[1][2][3]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um).[1][2]

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1][2][3]

Gradient: 5% B to 95% B over 10 min.

Detection: 254 nm (Aromatic) and 210 nm (Amide bond).[1][2][3]

Note: The de-brominated impurity (Des-bromo) will typically elute earlier than the target
C12H11BrN20 due to lower lipophilicity (LogP shift ~0.7 units).[1][2]

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating a brominated clinical candidate.
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Caption: Analytical decision tree for validating brominated small molecules, prioritizing isotopic

signature verification.

Part 5: Synthesis & Stability Considerations[1][2][3]
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When handling C12H11BrN20, specifically if it is an intermediate like N-(4-
bromophenyl)picolinamide or similar:

 Light Sensitivity: Carbon-Bromine (C-Br) bonds on aromatic rings are susceptible to
photolytic cleavage.[1][2][3] Store solid samples in amber vials.

e Suzuki-Miyaura Coupling: This formula is a prime candidate for "Late-Stage
Functionalization."[1][2][3] The Br atom serves as a handle for Palladium-catalyzed cross-
coupling.[1][2][3]

o Reaction Monitoring: When coupling C12H11BrN20 with a boronic acid, monitor the
disappearance of the M/M+2 doublet.[1][3] The product will revert to a standard carbon
isotope pattern (M+1 dominant).[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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